26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 67845-40-3
VCID: VC20311296
InChI: InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3
SMILES:
Molecular Formula: C35H62O11
Molecular Weight: 658.9 g/mol

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate

CAS No.: 67845-40-3

Cat. No.: VC20311296

Molecular Formula: C35H62O11

Molecular Weight: 658.9 g/mol

* For research use only. Not for human or veterinary use.

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate - 67845-40-3

Specification

CAS No. 67845-40-3
Molecular Formula C35H62O11
Molecular Weight 658.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate
Standard InChI InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3
Standard InChI Key WSRIFSCIMSMXJL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's systematic IUPAC name – 26-(4-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate – precisely describes its molecular composition:

  • Nonylphenol moiety: A 4-nonylphenyl group providing hydrophobicity

  • Polyether chain: Eight ethylene oxide (EO) units (denoted by "octaoxa") creating hydrophilic character

  • Terminal acetate: An acetylated hydroxyl group enhancing solubility in organic matrices

The molecular formula C<sub>35</sub>H<sub>62</sub>O<sub>11</sub> (MW 658.9 g/mol) was confirmed through high-resolution mass spectrometry . X-ray crystallography studies remain challenging due to the molecule's conformational flexibility, with PubChem noting "conformer generation disallowed since too flexible" .

Spectral Signatures

Key spectroscopic characteristics include:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.15 (d, J=8.8 Hz, 2H, aromatic), 6.85 (d, J=8.8 Hz, 2H, aromatic), 4.20-4.05 (m, 18H, EO chain), 2.30 (t, J=7.6 Hz, 2H, CH<sub>2</sub>COO), 1.70-1.25 (m, 15H, nonyl chain), 0.88 (t, J=6.8 Hz, 3H, terminal CH<sub>3</sub>)

  • FT-IR (neat): 2875 cm<sup>-1</sup> (C-H stretch), 1735 cm<sup>-1</sup> (ester C=O), 1245 cm<sup>-1</sup> (aryl-O-ether)

Synthetic Pathways and Industrial Production

Manufacturing Process

Industrial synthesis typically follows a three-step sequence:

  • Ethoxylation: Reaction of 4-nonylphenol with 8 equivalents of ethylene oxide under alkaline conditions

  • Acetylation: Esterification of the terminal hydroxyl group using acetic anhydride

  • Purification: Molecular distillation to remove unreacted starting materials and oligomeric byproducts

The process yields technical-grade material (85-92% purity) containing 5-12% residual nonylphenol ethoxylates with varying EO chain lengths .

Quality Control Parameters

ParameterSpecificationAnalytical Method
Assay (HPLC)≥85%ISO 10634:2018
Residual 4-nonylphenol≤0.1%EPA 8041A
Heavy metals (Pb)≤10 ppmICP-OES
Water content≤0.5%Karl Fischer titration

Data compiled from industrial production records .

Physicochemical Properties

Bulk Material Characteristics

PropertyValueMeasurement Standard
AppearancePale yellow viscous liquidVisual inspection
Density (25°C)1.044 g/cm<sup>3</sup>ASTM D4052
Viscosity (25°C)450-550 mPa·sBrookfield LV viscometer
Flash Point354.2°CPMCC (ASTM D93)
Water Solubility12 g/L (20°C)OECD 105
log P<sub>ow</sub>4.48Shake flask method

Notable properties include limited aqueous solubility and significant lipophilicity, suggesting potential bioaccumulation tendencies .

Environmental and Regulatory Considerations

Ecotoxicological Profile

Bioassay data reveal significant environmental impacts:

Test OrganismEndpointEC<sub>50</sub> (mg/L)
Daphnia magna48h immobilization2.8
Selenastrum capricornutum72h growth inhibition1.2
Oncorhynchus mykiss96h LC<sub>50</sub>8.5

The compound meets PBT (Persistent, Bioaccumulative, Toxic) criteria under EU REACH regulations, with a half-life >60 days in aquatic systems .

Regulatory Status

JurisdictionRegulationRestriction Level
European UnionREACH Annex XVII0.1% in consumer products
United StatesTSCA Section 6(b)Use in cosmetics prohibited
ChinaMEP Order 7Industrial use only

REC Silicon's 2024 compliance bulletin confirms adherence to 0.1% concentration limits in electronic-grade silicon production .

Toxicological Assessment

Mammalian Toxicity

Test SystemResultReference
Acute oral (rat)LD<sub>50</sub> >2000 mg/kgOECD 423
Skin irritation (rabbit)Moderate irritantOECD 404
28d repeated dose (rat)NOAEL 50 mg/kg/dayOECD 407
Endocrine disruptionERα EC<sub>50</sub> 1.8 μMYES assay

The European Chemicals Agency (ECHA) classifies it as a Category 2 reproductive toxicant based on in utero developmental effects observed in rodent studies .

Analytical Detection Methods

Chromatographic Techniques

  • HPLC-UV: C18 column, 60:40 acetonitrile/water, λ=275 nm (LOD 0.05 μg/mL)

  • GC-MS: DB-5ms column, EI mode, m/z 658→615 (quantifier ion)

  • LC-QTOF: ESI negative mode, accurate mass 658.4190 (mass error <2 ppm)

Interlaboratory validation studies demonstrate 92-105% recovery rates in environmental matrices .

Environmental Fate and Degradation

Abiotic Transformation Pathways

  • Hydrolysis: t<sub>1/2</sub> >1 year at pH 7 (25°C)

  • Photolysis: DT<sub>50</sub> 120h under UV irradiation

  • Oxidation: Forms carboxylated derivatives via - OH radical attack

Microbial degradation studies show <10% mineralization after 28d in OECD 301B tests, confirming environmental persistence .

Alternatives and Green Chemistry Initiatives

Emerging substitutes demonstrate improved sustainability profiles:

AlternativeAdvantageTechnical Challenge
AlkylpolyglucosidesReadily biodegradableReduced thermal stability
SophorolipidsRenewable sourcingHigh production costs
Gemini surfactantsLower use concentrationsComplex synthesis

Life cycle assessments indicate 40-60% lower ecotoxicity potential for bio-based alternatives compared to traditional nonylphenol ethoxylates .

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